molecular formula C12H13N3O3S B2448643 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340757-30-3

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2448643
CAS No.: 1340757-30-3
M. Wt: 279.31
InChI Key: PSAZZKWBVRCYGT-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a pyridine ring substituted with a sulfonamide group and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide typically involves the following steps:

    Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Coupling Reaction: The resulting 3-methoxyaniline is coupled with pyridine-3-sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by coupling reactions in high-yield conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Hydroxyphenyl)amino]pyridine-3-sulfonamide.

    Reduction: Formation of 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is utilized in the development of dyes and pigments with unique color properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Hydroxyphenyl)amino]pyridine-3-sulfonamide
  • 2-[(3-Methoxyphenyl)amino]pyridine-4-sulfonamide
  • 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonic acid

Uniqueness

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-10-5-2-4-9(8-10)15-12-11(19(13,16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZZKWBVRCYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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